molecular formula C10H20O B078377 9-Decen-1-OL CAS No. 13019-22-2

9-Decen-1-OL

Cat. No. B078377
CAS RN: 13019-22-2
M. Wt: 156.26 g/mol
InChI Key: QGFSQVPRCWJZQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 9-Decen-1-OL is a critical step in the formation of complex structures. For example, it has been used in the enantioselective total synthesis of (-)-9-epi-presilphiperfolan-1-ol and (-)-presilphiperfolan-1-ol, involving key steps like catalytic asymmetric alkylation and intramolecular Diels–Alder cycloaddition (Hong & Stoltz, 2012).
  • Another study utilized 9-Decen-1-OL as a starting material for synthesizing various isomers of 9,11-hexadecadienal, demonstrating its versatility in divergent synthetic routes (Santangelo et al., 2002).

Molecular Structure Analysis

The molecular structure of 9-Decen-1-OL plays a significant role in its reactivity and properties. However, detailed structural analysis specific to this compound is not provided in the current literature reviewed.

Chemical Reactions and Properties

  • The compound's structure allows it to participate in various chemical reactions. For instance, it was employed in the synthesis of optically active helical metallocene oligomers, demonstrating its utility in creating stereochemically complex molecules (Katz et al., 1993).
  • Additionally, 9-Decen-1-OL was used in the enantioselective synthesis of (+)-patulolide C, showcasing its application in producing biologically active compounds (Sabitha et al., 2010).

Scientific Research Applications

  • Homogeneous Catalysis in Heterogeneous Reaction Systems :

    • Quinn and Taylor (1981) explored the selective homogeneous hydrogenation and hydroformylation of 9-decen-1-ol using different catalysts. They found that selective reactions occurred when the substrates were integrated into phospholipid bilayers in water, suggesting that these bilayers provide a specific matrix for organic substrates and water-soluble homogeneous catalysts (Quinn & Taylor, 1981).
  • Pheromone Synthesis :

    • Santangelo et al. (2002) identified the role of 9-Decen-1-OL in synthesizing geometric isomers of 9,11-hexadecadienal, a component of the sugar cane borer's pheromone. This study shows the significance of 9-Decen-1-OL in developing synthetic routes for pheromone components (Santangelo et al., 2002).
  • Total Synthesis of Natural Products :

    • Sabitha et al. (2010) achieved the enantioselective total synthesis of (+)-patulolide C from 9-decen-1-ol. This highlights the application of 9-Decen-1-OL in the synthesis of complex natural products (Sabitha et al., 2010).
  • Inhibitors in Biochemical Research :

    • Taton, Benveniste, and Rahier (1986) designed a molecule using 9-Decen-1-OL derivatives to study enzymatic cyclization in biological systems. Their research helps differentiate between cycloartenol and lanosterol cyclases, which are crucial in understanding sterol biosynthesis (Taton, Benveniste, & Rahier, 1986).
  • Chemical Technology :

    • Ал-Хаддад et al. (2015) developed technology for producing 9-succinyl-8-decen acid, showcasing the industrial applications of 9-Decen-1-OL in chemical production processes (Ал-Хаддад, Киселёва-Логинова, & Попов, 2015).
  • Mosquito Attractants :

    • Cilek et al. (2011, 2012) investigated the use of 9-Decen-1-OL analogs as attractants for mosquitoes, indicating its potential in vector control strategies (Cilek et al., 2011), (Cilek et al., 2012).
  • Cancer Research :

    • Park, Kang, and Kwon (2008) explored the use of 9-Anilinoacridine derivatives, linked to 9-Decen-1-OL, in inducing caspase-dependent apoptosis in cancer cell lines, contributing to cancer research and therapy (Park, Kang, & Kwon, 2008).
  • Renewable Monomer Feedstocks :

    • Burdett et al. (2004) studied the conversion of methyl oleate into commercial materials via olefin metathesis, using 9-Decen-1-OL, highlighting its role in creating renewable industrial feedstocks (Burdett et al., 2004).
  • Photosynthetic Bacteria Research :

    • Saga et al. (2015) examined the modification of bacteriochlorophylls in photosynthetic bacteria using 9-Decen-1-OL, contributing to the understanding of photosynthesis and pigment interactions (Saga et al., 2015).

Future Directions

The use of metal-assisted HF chemical etching as a convenient technique to produce a few microns thick porous layer in silicon microchannels was demonstrated . Gas phase selective oxidation of 9-Decen-1-OL to its aldehyde (costenal) was performed in glass/silicon microstructured reactors at temperatures of 375–475 °C on silver catalyst which was deposited on both porous and flat silicon surface by sputter-coating . This suggests potential future directions in the field of microreactor design and catalysis .

properties

IUPAC Name

dec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h2,11H,1,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFSQVPRCWJZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047656
Record name 9-Decen-1-ol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Decen-1-OL

CAS RN

13019-22-2
Record name 9-Decen-1-ol
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Record name 9-Decen-1-ol
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Record name 9-DECEN-1-OL
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Record name 9-Decen-1-ol
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Record name 9-Decen-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
618
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… Escherichia coli strain WP2uvrA were treated with 9-decen-1-ol in dimethyl sulfoxide (DMSO) … , 9-decen-1-ol was not mutagenic in the Ames test. The clastogenic activity of 9-decen-1-ol …
AB Crozon, M Besson, P Gallezot - New Journal of Chemistry, 1998 - pubs.rsc.org
… 9-Decen-1-ol and the corresponding aldehyde and acid are insoluble in water. However, if … of 9-decen-1ol were employed for the oxidation reaction. Catalytic oxidation of 9-decen-1-ol …
Number of citations: 39 pubs.rsc.org
E Cao, I Zuburtikudis, N Al-Rifai, M Roydhouse… - Processes, 2014 - mdpi.com
… It can be prepared from rosalva (9-decen-1-ol) via a Swern oxidation [25] or other liquid phase oxidation methods which involve many reaction steps and product purification processes […
Number of citations: 9 www.mdpi.com
L Hou, W Wang, J Sheng, C Liu - RSC advances, 2015 - pubs.rsc.org
… In the present work, we would introduce the effect of catalyst and the condition on the copolymerization of ethylene with a longer monomer, 9-decen-1-ol (9D1O) by using Cp*Ti(O-2,6- i …
Number of citations: 7 pubs.rsc.org
BR Moser, KM Doll, NPJ Price - Journal of the American Oil …, 2023 - Wiley Online Library
… polymers by acyclic diene metathesis (ADMET) and thiol-ene polymerization of α,ω-polyenes resulting from thermal esterification of adipic, azelaic, and itaconic acids with 9-decen-1-ol. …
Number of citations: 1 aocs.onlinelibrary.wiley.com
Y Saga, K Hayashi, K Hirota, J Harada… - Journal of Photochemistry …, 2015 - Elsevier
… 9-decyn-1-ol and 9-decen-1-ol at concentrations of 50–300 μM … of 9-decyn-1-ol and 9-decen-1-ol by Method B. In addition to … tepidum with 9-decyn-1-ol and 9-decen-1-ol by Method B …
Number of citations: 5 www.sciencedirect.com
MA Siyad, G SV Kumar - Combinatorial chemistry & high …, 2012 - ingentaconnect.com
… The resin (SPED) was prepared by free radical suspension polymerization using monomers styrene and 9-decen-1-ol with amphiphilic cross-linking agent polyethyleneglycol diacrylate …
Number of citations: 7 www.ingentaconnect.com
S Wakamura, H Tanaka, Y Masumoto… - Applied Entomology …, 2007 - jstage.jst.go.jp
… GC-EAD analyses suggested weak EAG responses, but the most likely candidate compounds, (Z)-7-decen-1-ol and 9-decen-1-ol, exhibited neither synergistic nor inhibitory effects …
Number of citations: 10 www.jstage.jst.go.jp
S Jovic, L Stamenković - Journal of process management and …, 2018 - aseestant.ceon.rs
Considering that this paper deals with alcohols, we will point out their most important characteristics. We will follow the order known in the organic chemistry. Alcohols are divided …
Number of citations: 6 aseestant.ceon.rs
E Cao, I Zuburtikudis, A Gavriilidis - 2012 - academia.edu
… Oxidation of rosalva (9-decen-1-ol) to costenal (9-decen-1-al) was carried out in silicon-glass microreactors on silver catalysts at the temperature range 420-475C. Reactors with …
Number of citations: 2 www.academia.edu

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